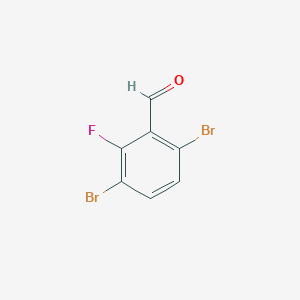

3,6-Dibromo-2-fluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,6-dibromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLKVQWSDXDHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584659 | |

| Record name | 3,6-Dibromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-68-7 | |

| Record name | 3,6-Dibromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-68-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Selection and Strategic Approaches

Two principal retrosynthetic approaches dominate the synthesis of 3,6-Dibromo-2-fluorobenzaldehyde. The first strategy identifies 2-fluorotoluene as a viable starting material. This pathway involves the initial regioselective dibromination of the aromatic ring to yield 3,6-dibromo-2-fluorotoluene. The synthesis is then completed by the oxidation of the methyl group to an aldehyde. This approach leverages the directing effects of the fluorine and methyl groups to achieve the desired halogenation pattern.

A second strategic approach begins with 1,4-dibromo-2-fluorobenzene . This pathway requires the introduction of the aldehyde group at the C1 position. This is typically achieved through a formylation reaction, often involving a lithium-halogen exchange followed by quenching with a formylating agent. The success of this strategy is contingent on the selective lithiation at the position ortho to the fluorine atom and between the two bromine atoms.

| Precursor | Synthetic Strategy | Key Transformations |

| 2-Fluorotoluene | Halogenation followed by Oxidation | Aromatic Bromination, Methyl Group Oxidation |

| 1,4-Dibromo-2-fluorobenzene | Halogenation followed by Formylation | Lithiation, Formylation |

Direct Halogenation Techniques and Regioselectivity Control

The precise installation of two bromine atoms at the C3 and C6 positions of a 2-fluorinated aromatic ring is a critical step that demands careful control over reaction conditions to manage regioselectivity.

In the context of synthesizing this compound from 2-fluorotoluene, electrophilic aromatic bromination is a key step. The directing effects of the substituents on the aromatic ring play a crucial role. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The interplay of these effects guides the incoming bromine electrophiles. The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a solvent like glacial acetic acid. The reaction conditions are optimized to favor the formation of the desired 3,6-dibromo isomer over other potential isomers.

While the target molecule contains a fluorine atom, the synthetic strategies discussed here start with a pre-fluorinated precursor (2-fluorotoluene or 1,4-dibromo-2-fluorobenzene). The introduction of the fluorine atom itself can be achieved through various methods in the synthesis of the precursors. A common industrial method for producing fluorinated aromatics is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate salt. Halogen exchange reactions, where a chloro or bromo substituent is replaced by a fluoro group using a fluoride salt, are also employed.

Aldehyde Moiety Introduction and Functional Group Interconversion

The final step in the synthesis of this compound involves the introduction of the aldehyde group. This can be accomplished either by the oxidation of a precursor or by direct formylation.

When the synthetic route begins with 2-fluorotoluene, the methyl group of the intermediate, 3,6-dibromo-2-fluorotoluene, must be oxidized to an aldehyde. A variety of oxidation methods can be employed for the conversion of a benzylic methyl group to a benzaldehyde (B42025). One common approach involves a two-step process: radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a benzyl bromide, followed by hydrolysis to the benzyl alcohol and subsequent oxidation.

A more direct and milder method for the oxidation of the corresponding benzyl alcohol, (3,6-dibromo-2-fluorophenyl)methanol, is the Swern oxidation . This reaction utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, proceeding under mild, low-temperature conditions to afford the aldehyde without over-oxidation to the carboxylic acid.

| Oxidation Method | Reagents | Key Features |

| Swern Oxidation | 1. DMSO, Oxalyl Chloride2. (3,6-dibromo-2-fluorophenyl)methanol3. Triethylamine | Mild conditions (-78 °C to room temperature), high selectivity for aldehydes, avoids heavy metals. |

For the synthetic pathway starting with 1,4-dibromo-2-fluorobenzene, a direct formylation is required. A powerful method for this transformation is the lithium-halogen exchange followed by reaction with a formylating agent . In this procedure, the aryl halide is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The fluorine atom directs the lithiation to the adjacent C2 position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent aqueous workup hydrolyzes the intermediate to yield the final benzaldehyde product. Careful control of the reaction temperature is crucial to prevent side reactions.

Multi-step Synthesis Design and Optimization

The synthesis of complex, highly substituted aromatic compounds such as this compound requires careful strategic planning and optimization. A multi-step approach is necessary to control the regioselectivity of the halogen substitutions and to ensure the aldehyde functional group remains intact. The design of such a synthesis involves selecting appropriate starting materials and a sequence of reactions that introduces the desired substituents in a controlled manner. Optimization focuses on maximizing the yield and purity of the final product by refining each step of the synthetic pathway.

Protecting Group Chemistry in Complex Syntheses

In multi-step organic syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. fluorochem.co.uk The aldehyde group in benzaldehyde derivatives is susceptible to oxidation, reduction, and nucleophilic attack, making its protection crucial during steps like bromination or metal-catalyzed coupling reactions.

A common strategy is the conversion of the aldehyde into an acetal or ketal, which is stable under a wide range of reaction conditions but can be easily removed by acid hydrolysis to regenerate the aldehyde. For instance, the aldehyde could be reacted with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This protected intermediate can then be carried through subsequent bromination steps without risk of side reactions at the aldehyde position.

Another approach involves using the functional group to direct subsequent reactions. For example, converting the benzaldehyde to an O-methyloxime can serve as a directing group for palladium-catalyzed ortho-bromination via C–H activation. acs.org While the target molecule has bromine atoms at positions 3 and 6 relative to the aldehyde, this principle of using a derivative of the aldehyde to direct C-H functionalization is a key strategy in modern synthesis. After the desired substitutions are made, the directing group can be removed to yield the final aldehyde. acs.org

Table 1: Examples of Protecting Groups for Aldehydes This table is generated based on established principles of organic chemistry.

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Dimethyl Acetal | Methanol, Acid Catalyst | Aqueous Acid | Basic, Nucleophilic, Mildly Oxidizing/Reducing Conditions |

| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst | Aqueous Acid | Basic, Nucleophilic, Mildly Oxidizing/Reducing Conditions |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | Mercury(II) Salts, Oxidative Conditions | Acidic, Basic, Nucleophilic, Reducing Conditions |

| O-Methyloxime | Methoxyamine Hydrochloride | Mild Acid, Oxidative/Reductive Cleavage | Wide range of conditions |

Reaction Condition Tuning and Yield Maximization

The optimization of reaction conditions is a critical process for maximizing product yield and minimizing reaction time. Key parameters that are typically tuned include temperature, solvent, catalyst, and reactant concentrations. researchgate.netscielo.br For instance, in a hypothetical bromination of a 2-fluorobenzaldehyde precursor, a systematic study would be conducted to find the optimal conditions.

The stoichiometry of reagents, particularly the brominating agent, and the reaction time must also be carefully controlled. Insufficient reaction time can lead to incomplete conversion, while extended times may result in the formation of undesired byproducts. scielo.br

Table 2: Hypothetical Optimization of a Bromination Step This data is illustrative and based on general optimization principles.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | CH₂Cl₂ | 25 | 12 | 45 |

| 2 | NBS | CCl₄ | 77 | 8 | 62 |

| 3 | NBS, H₂SO₄ | Acetonitrile (B52724) | 50 | 6 | 78 |

| 4 | Br₂, FeBr₃ | Dichloroethane | 0 | 4 | 72 |

| 5 | NBS, H₂SO₄ | Acetonitrile | 25 | 6 | 85 |

NBS: N-Bromosuccinimide

Byproduct Formation and Mitigation Strategies

In the synthesis of polysubstituted aromatics, the formation of byproducts, such as isomers or products from over-reaction, is a significant challenge. Effective mitigation strategies are essential for ensuring the purity of the final product.

The synthesis of this compound requires the introduction of two bromine atoms onto a 2-fluorobenzaldehyde core. The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. libretexts.org The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both are deactivating groups. libretexts.org

To achieve the desired 3,6-dibromo substitution pattern, the reaction must be carefully controlled. The first bromination of 2-fluorobenzaldehyde would likely yield a mixture of isomers. The second bromination of an intermediate like 3-bromo-2-fluorobenzaldehyde would be directed by all three substituents, further complicating the product distribution.

Mitigation strategies to control di-substitution include:

Stoichiometric Control: Precise control over the amount of the brominating agent can favor mono- or di-bromination.

Lewis Acid Catalysis: The choice and amount of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the electrophilicity of the brominating agent and the regioselectivity of the reaction. masterorganicchemistry.com

Temperature Control: Lower temperatures generally increase selectivity by favoring the kinetically controlled product and slowing down competing side reactions.

Blocking Groups: In some cases, a position on the ring can be temporarily blocked to direct substitution to other sites, with the blocking group being removed in a later step.

Modern synthetic chemistry increasingly employs advanced techniques for reaction optimization. Real-time monitoring allows chemists to track the progress of a reaction, observing the consumption of reactants and the formation of products and byproducts as they occur. nih.gov Techniques like inline Raman spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to generate concentration profiles over time. This data is invaluable for understanding reaction kinetics and identifying the optimal point to quench the reaction to maximize the yield of the desired product while minimizing byproduct formation. nih.gov

Additive screening involves testing a range of substances that are not part of the main reaction but can have a significant impact on its outcome. For halogenation reactions, screening different Lewis acid catalysts or other additives can lead to improved performance. For example, a patent for the synthesis of 3-bromo-4-fluorobenzaldehyde describes the use of zinc bromide as a catalyst, which resulted in a high yield and purity of the product. google.com A similar screening approach could be applied to the synthesis of this compound to identify additives that enhance regioselectivity and reaction efficiency.

Table 3: Hypothetical Additive Screen for Regioselectivity This data is illustrative and based on general screening principles.

| Entry | Additive (0.1 eq) | Desired Product Yield (%) | Undesired Isomer Yield (%) |

|---|---|---|---|

| 1 | None | 55 | 30 |

| 2 | FeBr₃ | 72 | 15 |

| 3 | ZnCl₂ | 68 | 22 |

| 4 | Zeolite H-BEA | 75 | 12 |

| 5 | Iodine | 61 | 25 |

Advanced Organic Transformations and Reactivity Profiling

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic compounds typically undergo electrophilic substitution, but the presence of strong electron-withdrawing groups can render the aromatic ring sufficiently electron-poor to react with nucleophiles. chemistrysteps.comlibretexts.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is highly relevant to the chemistry of 3,6-Dibromo-2-fluorobenzaldehyde. The aldehyde group, along with the halogen substituents, activates the ring for such transformations. libretexts.orgyoutube.com

The reactivity of an aryl halide in SNAr reactions is governed by a two-step mechanism, and the nature of the halogen substituent plays a crucial role in both steps. chemistrysteps.comrsc.org The key factors are the halogen's inductive effect, which influences the stability of the intermediate, and its ability to function as a leaving group.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. stackexchange.com This effect strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the initial, and often rate-determining, nucleophilic attack. chemistrysteps.comstackexchange.com Consequently, the presence of the fluorine atom at the C-2 position significantly activates the aromatic ring toward nucleophilic attack. This activation often outweighs fluorine's poor leaving group ability, making fluoroarenes surprisingly reactive in SNAr reactions. rsc.orgstackexchange.com

Bromine: The two bromine atoms at the C-3 and C-6 positions also contribute to the activation of the ring through their inductive effects, although to a lesser extent than fluorine. However, bromide is a much better leaving group than fluoride. This dichotomy means that while the fluorine atom is most activating for the initial attack, the C-Br bonds are more susceptible to cleavage in the elimination step.

SNAr reactions predominantly proceed via an addition-elimination mechanism, particularly for activated substrates like this compound. chemistrysteps.comlibretexts.org

The mechanism involves two principal stages:

Addition of the Nucleophile: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge of this complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing aldehyde group and halogen substituents, especially when they are positioned ortho or para to the site of attack. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group is expelled. chemistrysteps.com

While this two-step process is the classical model, recent studies suggest that some SNAr reactions can exist on a mechanistic continuum, with the potential for a concerted pathway where the C-nucleophile bond formation and C-leaving group bond cleavage occur in a single transition state. nih.gov For this compound, the reaction with a nucleophile would likely follow the traditional addition-elimination pathway, with the nucleophile preferentially attacking the positions activated by the electron-withdrawing groups.

Table 1: Predicted Products of SNAr Reactions with this compound This table presents hypothetical reaction outcomes based on established principles of SNAr reactivity.

| Nucleophile (Nu⁻) | Predicted Major Product | Rationale |

| Sodium Methoxide (CH₃O⁻) | 3,6-Dibromo-2-methoxybenzaldehyde | The fluorine atom at C-2 strongly activates the ring, making this position the most likely site for nucleophilic attack. Fluorine is substituted despite being a poorer leaving group than bromine because the initial addition is the rate-determining step. rsc.orgstackexchange.com |

| Ammonia (B1221849) (NH₃) | 2-Amino-3,6-dibromobenzaldehyde | Similar to methoxide, ammonia will attack the most electron-deficient position, which is the carbon bonded to the fluorine atom. |

| Sodium Thiophenoxide (PhS⁻) | 3,6-Dibromo-2-(phenylthio)benzaldehyde | Soft nucleophiles like thiophenoxide follow the same principle, attacking the most activated site to form the stabilized Meisenheimer complex. |

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The bromine substituents on this compound make it an excellent substrate for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. sigmaaldrich.comlibretexts.org

Palladium catalysts are exceptionally versatile for forming C-C bonds by coupling organohalides with various organometallic reagents. sigmaaldrich.comnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com For this compound, the two C-Br bonds are the primary reactive sites for these transformations, while the C-F bond is typically unreactive under these conditions.

The Suzuki-Miyaura coupling is a powerful and widely used method that joins an organoboron compound (like a boronic acid or ester) with an organohalide. yonedalabs.comlibretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.govnih.gov

Given the two bromine atoms, this compound can undergo either mono- or double-Suzuki coupling, depending on the stoichiometry of the organoboron reagent and the reaction conditions. This allows for the stepwise or simultaneous introduction of two different or identical aryl or alkyl groups, providing a pathway to a wide array of complex benzaldehyde (B42025) derivatives.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Substrate | This compound | Electrophilic partner containing C-Br bonds. |

| Boron Reagent | Phenylboronic acid, Alkyl MIDA boronate | Nucleophilic partner providing the new carbon group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle. nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent for transmetalation. nih.govnih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction. nih.gov |

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin (stannane) reagent. wikipedia.orglibretexts.org It is a highly versatile C-C bond-forming reaction with a broad substrate scope. organic-chemistry.org The organostannane reagents are stable and tolerant of many functional groups, though their toxicity is a notable drawback compared to organoboranes. libretexts.orgorganic-chemistry.org

Similar to the Suzuki reaction, this compound serves as an excellent electrophile in Stille couplings. The two C-Br bonds can be selectively functionalized to introduce diverse organic fragments, including aryl, alkenyl, and alkynyl groups. The reaction often proceeds under mild conditions, and additives such as copper(I) salts can be used to accelerate the rate-limiting transmetalation step. harvard.edu

Table 3: Representative Conditions for Stille Cross-Coupling of Aryl Bromides

| Component | Example | Purpose |

| Substrate | This compound | Electrophilic partner containing C-Br bonds. |

| Tin Reagent | Tributyl(vinyl)tin, Trimethyl(phenyl)tin | Nucleophilic partner providing the new carbon group. wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle. nih.govharvard.edu |

| Ligand | P(t-Bu)₃, AsPh₃ | Stabilizes the catalyst and promotes oxidative addition. nih.govharvard.edu |

| Solvent | Dioxane, Toluene, NMP, DMF | Solubilizes reactants and facilitates the reaction. harvard.edu |

Palladium-Catalyzed Coupling Reactions

Sonogashira Cross-Coupling Strategies

While the dibromo substitution pattern of this compound suggests its potential as a substrate in Sonogashira cross-coupling reactions, specific literature examples detailing this transformation are not extensively reported. The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl halides, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.orgwikipedia.org The general viability of such couplings with bromoarenes is well-established, and it is anticipated that this compound could participate in such reactions to afford mono- or di-alkynylated products, depending on the stoichiometry and reaction conditions. The selective coupling at one of the bromine positions would be a key challenge, likely influenced by the electronic and steric environment of each halogen atom.

Other Transition Metal-Mediated Couplings

Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a focal point for a variety of chemical transformations, enabling chain extension, functional group interconversion, and the introduction of new stereocenters.

Condensation Reactions

The aldehyde functionality of this compound readily undergoes condensation reactions with various nucleophiles. A notable example is its reaction with methylhydrazine. This condensation proceeds smoothly to form the corresponding hydrazone intermediate. libretexts.orgwikipedia.org This reaction serves as a crucial step in the synthesis of more complex heterocyclic structures, as the resulting hydrazone is a key precursor for subsequent intramolecular cyclization reactions. A patent has described this condensation on a large scale, highlighting its industrial applicability. wikipedia.org In this process, an aqueous solution of methylhydrazine is added to a solution of this compound, and the mixture is stirred to produce the hydrazone. wikipedia.org

Another documented condensation involves the reaction of this compound with 1-(4-methoxyphenyl)methanamine. This reaction, followed by in-situ reduction, demonstrates the aldehyde's ability to form imines which can be further transformed. nih.gov

Reductive and Oxidative Transformations

The aldehyde group of this compound can be selectively reduced to a primary alcohol. A patented procedure describes the reduction of the imine formed from the condensation of this compound and 1-(4-methoxyphenyl)methanamine using sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF) to yield the corresponding secondary amine. nih.gov While this demonstrates the reduction of a related C=N bond, the direct reduction of the aldehyde to an alcohol is a standard transformation.

Furthermore, the aldehyde can be converted to a secondary alcohol via Grignard addition. For instance, treatment of this compound with methylmagnesium bromide in THF at low temperatures affords 1-(3,6-dibromo-2-fluorophenyl)ethanol. nih.gov

Conversely, the oxidation of the aldehyde to the corresponding carboxylic acid, 3,6-dibromo-2-fluorobenzoic acid, is a feasible transformation, although specific documented procedures for this particular substrate are not prevalent in the searched literature. However, the existence of 3,6-dibromo-2-fluorobenzoic acid as a commercially available compound suggests that this oxidation is a viable and likely straightforward process. uni.lu

Cyclization Reactions and Heterocyclic Ring Closure

The strategic placement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Intramolecular Cyclization Pathways

A significant application of this compound in heterocyclic synthesis is demonstrated in the preparation of fluorinated indazole derivatives. Following the condensation of the aldehyde with methylhydrazine to form the hydrazone, this intermediate undergoes an intramolecular Ullmann ring closure. libretexts.org This copper-catalyzed cyclization involves the formation of a new carbon-nitrogen bond between the hydrazone nitrogen and the carbon atom bearing the bromine at the 6-position, leading to the formation of the indazole ring system. This two-step, one-pot procedure provides an efficient route to 5-bromo-4-fluoro-1-methyl-1H-indazole, a key intermediate for active pharmaceutical ingredients. libretexts.org The reaction highlights the utility of the bromine atom as a leaving group in intramolecular cyclization reactions.

Tandem Reactions for Fused Ring Systems

The strategic arrangement of two bromine atoms, a fluorine atom, and an aldehyde group on the aromatic ring of this compound presents a unique platform for the construction of complex fused ring systems through tandem reactions. These one-pot sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer a highly efficient and atom-economical approach to molecular complexity. The distinct electronic and steric environment of each functional group in this compound can be exploited to achieve regioselective transformations, leading to the synthesis of a variety of heterocyclic and carbocyclic scaffolds.

The versatility of this compound in tandem reactions primarily stems from the differential reactivity of its functional groups. The aldehyde moiety serves as a convenient handle for the introduction of a second reactive partner through various condensation or addition reactions. This initial step is typically followed by an intramolecular cyclization involving one of the bromo substituents, often catalyzed by a transition metal such as palladium. The presence of two bromine atoms at positions 3 and 6 offers the potential for selective or sequential cyclizations, further diversifying the range of accessible fused structures.

A prominent strategy for forging fused rings from ortho-halobenzaldehydes involves an initial reaction at the aldehyde, followed by an intramolecular palladium-catalyzed coupling reaction, such as the Heck or Suzuki-Miyaura reaction. nih.govresearchgate.net For instance, a Wittig or Horner-Wadsworth-Emmons reaction of this compound can introduce an alkene-containing side chain. Subsequent intramolecular Heck reaction would then lead to the formation of a new ring. The regioselectivity of this cyclization, i.e., whether the C-3 or C-6 bromine atom reacts, would be influenced by factors such as the length and flexibility of the tether and the specific reaction conditions.

Another powerful approach involves the initial conversion of the aldehyde to an alcohol, which can then be etherified or esterified with a moiety bearing a terminal alkyne or alkene. An ensuing intramolecular Sonogashira or Heck coupling can then construct the fused ring. For example, a one-pot allylboration of a 2-bromobenzaldehyde (B122850) derivative, followed by a Heck reaction, has been successfully employed to synthesize 3-methyleneindan-1-ols. elsevierpure.com This type of sequence, when applied to this compound, could potentially lead to di-annulated ring systems through sequential couplings.

The fluorine substituent at the C-2 position is expected to play a significant role in these tandem processes. Its strong electron-withdrawing nature can influence the reactivity of the adjacent C-3 bromine atom and the aldehyde group. Furthermore, the steric bulk of the fluorine atom can direct the conformation of reaction intermediates, thereby influencing the stereochemical outcome of the cyclization.

The following table outlines a representative, albeit hypothetical, tandem reaction sequence starting from this compound to illustrate the potential for the synthesis of a fused heterocyclic system. This example is based on established palladium-catalyzed methodologies for similar substrates. researchgate.netnih.govnih.gov

| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product | Fused Ring System Formed |

|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | This compound, Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Bromo-2-fluoro-6-(3-hydroxyprop-1-yn-1-yl)benzaldehyde | - |

| 2 | Intramolecular Etherification (Williamson) | Intermediate from Step 1 | NaH | Intramolecular cyclization to form a furan (B31954) ring fused to the benzene (B151609) ring. | Furo[3,4-c]benzaldehyde derivative |

This table exemplifies a plausible route where a selective Sonogashira coupling at the more accessible C-6 bromine is followed by an intramolecular cyclization of the introduced propargyl alcohol with the aldehyde to form a fused furan ring. Subsequent functionalization of the remaining C-3 bromine atom could lead to even more complex polycyclic structures. The development of such tandem strategies is a testament to the synthetic utility of polysubstituted aromatic building blocks like this compound in modern organic synthesis.

Strategic Applications in Complex Chemical Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The structural features of 3,6-Dibromo-2-fluorobenzaldehyde make it an important intermediate in the synthesis of complex pharmaceutical compounds. The aldehyde group serves as a handle for various condensation and cyclization reactions, while the halogen atoms can be exploited for cross-coupling reactions to introduce further molecular complexity.

Derivatization for Bioactive Molecules

The derivatization of this compound is a key strategy for accessing novel bioactive molecules. The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, which can then be further elaborated. For instance, the aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, or it can be used in reductive amination to append various amine-containing fragments, leading to a diverse array of potential drug candidates.

The presence of bromine and fluorine atoms on the aromatic ring also plays a crucial role in the bioactivity of the resulting molecules. These halogens can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, fluorinated benzaldehyde (B42025) derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals. nih.gov

Design of Potential Enzyme Inhibitors

The development of enzyme inhibitors is a major focus of modern drug discovery. Heterocyclic compounds derived from precursors like this compound are known to exhibit a range of enzyme inhibitory activities. For instance, quinazolinone derivatives have been synthesized and evaluated as inhibitors of enzymes such as thymidylate synthase. nih.gov The substitution pattern on the quinazolinone ring, which can be dictated by the starting benzaldehyde, is critical for inhibitory potency. nih.gov

Furthermore, indazole-containing derivatives have shown significant promise as inhibitors of various kinases, which are key targets in cancer therapy. nih.gov The ability to introduce diverse substituents onto the indazole scaffold, a process that can originate from a polysubstituted benzaldehyde, is essential for tuning the selectivity and potency of these inhibitors.

Building Block for Heterocyclic Scaffolds

The construction of heterocyclic ring systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of approved drugs. This compound serves as a valuable starting material for the synthesis of several important heterocyclic frameworks.

Synthesis of Indazole Derivatives

Indazoles are a class of bicyclic heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties. nih.gov A common method for the synthesis of indazoles involves the condensation of an o-halobenzaldehyde with hydrazine. In the case of this compound, the presence of the fluorine atom at the ortho position to the aldehyde group facilitates a nucleophilic aromatic substitution reaction with hydrazine, leading to the formation of a 4,7-dibromo-1H-indazole core. This reaction proceeds via an initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of hydrogen fluoride. The resulting dibrominated indazole can then be further functionalized through cross-coupling reactions at the bromine positions.

While direct synthesis from this compound is a plausible route, related syntheses of halogenated indazoles from similar precursors have been reported. For example, the synthesis of 2H-indazoles can be achieved through a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This highlights the utility of halogenated benzaldehydes in constructing the indazole scaffold.

Table 1: Synthesis of Indazole Derivatives

| Starting Material | Reagents | Product | Significance |

|---|---|---|---|

| 2-Bromobenzaldehydes | Primary amines, Sodium azide, Cu₂O | 2H-Indazole derivatives | Demonstrates the use of halogenated benzaldehydes in indazole synthesis. organic-chemistry.org |

Preparation of Quinazoline (B50416) Compounds

Quinazolines and their derivatives are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov One established method for the synthesis of quinazolines involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with an amine source and a one-carbon unit.

Starting from this compound, a potential synthetic route to 5,8-dibromoquinazolines would involve an initial nucleophilic aromatic substitution of the fluorine atom with an amine, followed by cyclization. A more common approach, however, involves the use of a 2-aminobenzamide (B116534) derivative. For example, the synthesis of 6,8-dibromo-2-arylquinazolin-4(3H)-ones has been achieved starting from 2-amino-3,5-dibromobenzamide (B176797) and an appropriate aromatic aldehyde. This suggests that this compound could be a precursor to the corresponding 2-amino-3,5-dibromobenzamide, which can then be used to construct the quinazoline ring system. The reaction of 2-bromobenzaldehydes with amidines, often catalyzed by copper, is another viable route to quinazolines. mdpi.com

Table 2: Synthesis of Quinazoline Compounds

| Starting Material | Reagents | Product | Significance |

|---|---|---|---|

| 2-Amino-3,5-dibromobenzamide | Aromatic aldehydes, CuCl₂ | 6,8-Dibromo-2-arylquinazolin-4(3H)-ones | Highlights a route to dibrominated quinazolinones from a related precursor. |

Formation of Dihydrobenzofuran Structures

Dihydrobenzofurans are a class of oxygen-containing heterocyclic compounds found in many natural products and synthetic molecules with a broad spectrum of biological activities. nih.gov The synthesis of dihydrobenzofuran structures often involves the intramolecular cyclization of a suitably substituted phenol (B47542) derivative.

For this compound to be a precursor for a 4,7-dibromodihydrobenzofuran, it would typically first need to be converted into a derivative containing a phenolic oxygen and a two-carbon side chain that can participate in the cyclization. One potential strategy involves the conversion of the aldehyde to a vinyl group, followed by the introduction of a hydroxyl group ortho to the fluorine. Subsequent intramolecular cyclization would then yield the desired dihydrobenzofuran ring system.

General synthetic strategies for dihydrobenzofurans often employ transition metal-catalyzed reactions. nih.gov These methods provide efficient ways to construct the heterocyclic core and can be adapted to a variety of substituted starting materials.

Table 3: General Approaches to Dihydrobenzofuran Synthesis

| Precursor Type | Reaction Type | Product | Significance |

|---|---|---|---|

| Substituted Phenols | Intramolecular Cyclization | Dihydrobenzofurans | A common and versatile strategy for dihydrobenzofuran synthesis. |

Precursor for Advanced Materials

A thorough review of scientific literature and patent databases did not yield specific examples or research data on the use of this compound as a direct precursor for the following applications. While substituted benzaldehydes and halogenated aromatics are classes of molecules used in materials science, information on this particular isomer is not available. squarespace.comresearchgate.netnih.govrsc.orgnih.gov

Synthesis of Monomers for Semiconducting Polymers

No published research was found detailing the synthesis of monomers for semiconducting polymers using this compound as a starting material or key intermediate.

Applications in Organic Electronic Devices (e.g., OLEDs, OFETs, Organic Solar Cells)

There is no specific data or research articles describing the incorporation of this compound or its direct derivatives into the active layers or other components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.

Macromolecular Assembly and Nanostructure Fabrication

Information regarding the use of this compound in the controlled assembly of macromolecules or the fabrication of nanostructures is not available in the current body of scientific literature.

Reagent for Biomolecule Modification and Biological Probes

Similarly, no specific studies were identified that utilize this compound for the modification of biomolecules or as a basis for the development of biological probes. The aldehyde functional group is known to be a useful tool for the site-specific chemical modification of proteins and DNA. sioc.ac.cnnih.govpnas.orgbeilstein-journals.orgresearchgate.net However, there are no documented instances of this specific compound being used for such purposes.

Studies in Enzyme Interaction Elucidation

No research could be located that employs this compound to study or elucidate interactions with enzymes. General studies on substituted benzaldehydes have shown their potential as enzyme inhibitors, but data for this specific compound is absent. nih.govnih.gov

Development of Ligands for Protein Binding Studies

There is no evidence in the scientific literature of this compound being used as a scaffold or reagent for the development of ligands for protein binding studies. While substituted benzaldehydes can serve as starting points for creating such ligands, no specific research has been published for this isomer. wisdomlib.orggoogle.com

Compound Names Mentioned

As no specific reactions or detailed applications involving this compound and other compounds could be factually reported, a table of compound names is not applicable.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular-level characteristics of organic compounds. rsc.org These methods allow for the detailed examination of electronic structure and the optimization of molecular geometry, providing foundational data for all other theoretical investigations.

Electronic Structure Analysis

The electronic structure of a molecule governs its physical and chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For instance, in a study of 2-amino-5-bromo benzaldehyde (B42025), DFT calculations were used to analyze the HOMO and LUMO, revealing how these orbitals contribute to the molecule's stability and potential for intramolecular charge transfer. researchgate.net Similar calculations on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a related compound, utilized DFT to evaluate its electronic properties and potential for electron transport. nih.gov For 3,6-Dibromo-2-fluorobenzaldehyde, one would expect the electronegative fluorine and bromine atoms, along with the carbonyl group, to significantly influence the electron distribution and the energies of the frontier orbitals. The aldehyde group typically acts as an electron-withdrawing group, which would lower the energy of both the HOMO and LUMO. vaia.com

A hypothetical electronic properties table for this compound, based on typical values for similar compounds, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy required to remove an electron (ionization potential). |

| LUMO Energy | ~ -2.0 eV | Indicates the energy released when an electron is added (electron affinity). |

| HOMO-LUMO Gap | ~ 4.5 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule. |

Note: These values are illustrative and not based on actual experimental or calculated data for this compound.

Molecular Geometry Optimization

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy state on the potential energy surface. For substituted benzaldehydes, a key geometrical feature is the orientation of the aldehyde group relative to the benzene (B151609) ring.

In computational studies of 2-fluoro-4-bromobenzaldehyde, DFT calculations were used to investigate the cis and trans conformers, finding the O-trans-isomer (where the carbonyl oxygen is trans to the adjacent substituent) to be the more stable form. researchgate.net Similarly, for 5-Bromo-2-Hydroxybenzaldehyde, DFT optimization was performed to obtain the most stable structure, which then served as the basis for all further calculations. nih.gov The optimized bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. For this compound, the steric hindrance and electronic repulsion between the bulky bromine atoms, the fluorine atom, and the aldehyde group would be significant factors in determining the final optimized geometry and the planarity of the molecule.

Below is an illustrative table of key optimized geometrical parameters that would be determined for this compound.

| Parameter | Atom Connections | Predicted Value (Illustrative) |

| Bond Length | C=O | ~ 1.21 Å |

| Bond Length | C-F | ~ 1.35 Å |

| Bond Length | C-Br (at C3) | ~ 1.90 Å |

| Bond Length | C-Br (at C6) | ~ 1.90 Å |

| Bond Angle | C-C-O | ~ 124° |

| Dihedral Angle | O=C-C=C | ~ 180° (for planarity) |

Note: These values are illustrative and not based on actual experimental or calculated data for this compound.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying short-lived intermediates and transition states that are often difficult to observe experimentally. rsc.org This is particularly valuable for understanding reactions involving multifunctional molecules like this compound, which is used as an intermediate in the synthesis of more complex structures like fluorinated indazoles. nih.govresearchgate.net

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can locate and characterize these transition states, which are identified by having exactly one imaginary vibrational frequency. For example, in a computational study on the rotational barrier of para-substituted benzaldehydes, the transition state corresponds to the conformation where the formyl group is perpendicular to the benzene ring. researchgate.net In a potential reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational chemists would model the approach of the nucleophile and calculate the structure and energy of the transition state to understand the reaction's feasibility and kinetics.

Energetic Landscape Mapping

By calculating the energies of reactants, intermediates, transition states, and products, an energetic landscape or reaction profile can be constructed. This map provides a comprehensive view of the reaction mechanism, including activation energies and reaction enthalpies. Studies on the synthesis of benzazoles have utilized DFT to computationally authenticate the proposed reaction mechanism, providing a theoretical underpinning for the observed experimental outcomes. bldpharm.com For the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole from this compound, mapping the energetic landscape of the multi-step process (condensation with methylhydrazine followed by intramolecular Ullmann cyclization) would reveal the rate-determining step and could help in optimizing reaction conditions. researchgate.net

Prediction of Chemical Reactivity and Regioselectivity

Theoretical calculations can predict where and how a molecule is likely to react. For aromatic compounds, this involves predicting the most likely sites for electrophilic or nucleophilic attack. The aldehyde group in benzaldehyde is known to be a meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. vaia.com

In the case of this compound, the situation is more complex due to the presence of multiple substituents with competing electronic effects. The fluorine and bromine atoms are deactivating but ortho-, para-directing, while the aldehyde is deactivating and meta-directing.

To predict reactivity, computational chemists often calculate and visualize the Molecular Electrostatic Potential (MEP). The MEP map shows the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group would be a site of high negative potential, making it a prime target for protonation or coordination to Lewis acids. The aldehydic carbon would show a positive potential, marking it as the site for nucleophilic addition. The regioselectivity of further substitution on the aromatic ring would be governed by a complex interplay of the directing effects of the existing F, Br, and CHO groups, which could be quantitatively assessed by calculating the energies of the various possible intermediate structures (sigma complexes).

Bond Dissociation Energy (BDE) Calculations

C-CHO Bond Dissociation Energy

The bond dissociation energy of the C-CHO bond in benzaldehyde derivatives is influenced by the electronic nature of the substituents on the aromatic ring. The aldehyde group (-CHO) itself is an electron-withdrawing group. The stability of the resulting benzoyl radical and the departing hydrogen radical (or other fragment) determines the BDE.

In this compound, the benzene ring is substituted with three halogen atoms, all of which are electron-withdrawing. These substituents (two bromine atoms and one fluorine atom) decrease the electron density of the aromatic ring. This inductive withdrawal of electron density can influence the stability of the radical formed upon cleavage of the C-CHO bond. Computational studies on substituted toluenes, which provide an analogy for benzylic C-H bonds, have shown that both electron-donating and electron-withdrawing groups can reduce the BDE by stabilizing the resulting radical through spin delocalization. acs.org For this compound, the cumulative electron-withdrawing effect of the three halogens is expected to have a notable, albeit unquantified, impact on the C-CHO bond strength compared to unsubstituted benzaldehyde.

C-Br Bond Dissociation Energy

The strength of a C-Br bond in an aromatic system is known to be sensitive to the presence and position of other substituents on the ring. Experimental and theoretical studies on substituted bromobenzenes provide a framework for understanding these effects.

A key study by Szwarc and Williams investigated the variations in C-Br bond dissociation energies in substituted bromobenzenes. Their findings indicated that electron-withdrawing substituents like fluorine and chlorine have a relatively small effect on the C-Br BDE. royalsocietypublishing.org For instance, a fluorine atom in the para-position was found to decrease the C-Br bond strength by approximately 0.5 kcal/mol, while a chlorine atom in the ortho- or meta-position decreased it by about 1.0-1.2 kcal/mol. royalsocietypublishing.org The presence of another bromine atom also slightly weakens the C-Br bond. royalsocietypublishing.org

In the case of this compound, we can anticipate the following:

The C-Br bond at the 3-position is flanked by a fluorine atom and a bromine atom.

The C-Br bond at the 6-position is adjacent to the aldehyde group.

Based on the findings for simpler bromobenzenes, the presence of the additional electron-withdrawing fluorine and bromine atoms would be expected to slightly lower the BDE of the C-Br bonds compared to bromobenzene (B47551) itself. The increased degree of bromination can contribute to a weakening of the C-Br bonds. researchgate.net The precise quantitative impact of these multiple substitutions requires specific computational modeling for this molecule, which is currently unavailable. The reactivity of haloarenes in nucleophilic substitution is also influenced by the stabilization of intermediates by electron-withdrawing groups. upertis.ac.id

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3,6-Dibromo-2-fluorobenzaldehyde. By analyzing the spectra of different nuclei (¹H, ¹⁹F, ¹³C), researchers can map the connectivity of atoms and confirm the specific substitution pattern on the benzene (B151609) ring.

While specific experimental spectra for this exact isomer are not widely published in peer-reviewed literature, the expected spectral data can be reliably predicted based on established principles of NMR and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three hydrogen atoms in the molecule. The electron-withdrawing nature of the aldehyde, fluorine, and bromine substituents significantly influences the chemical shifts of the aromatic protons, moving them downfield.

The expected signals are:

An aldehyde proton (-CHO), which would appear as a singlet at a highly deshielded position, typically in the range of δ 9.9 - 10.4 ppm.

Two aromatic protons (H-4 and H-5), which would appear as doublets due to coupling to each other. The H-5 proton is expected to be further downfield than H-4 due to the deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.9 – 10.4 | Singlet (s) | N/A |

| H-5 | 7.8 – 8.1 | Doublet (d) | ~8-9 Hz (³JH-H) |

| H-4 | 7.4 – 7.6 | Doublet (d) | ~8-9 Hz (³JH-H) |

¹⁹F NMR is a crucial technique for confirming the presence and chemical environment of the fluorine atom. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this technique is highly sensitive. For this compound, a single resonance is expected. The chemical shift is influenced by the surrounding substituents. The signal may exhibit fine structure due to coupling with the nearby aromatic proton (H-5).

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CF | -100 to -130 | Doublet (d) | ~5-8 Hz (⁴JF-H) |

The ¹³C NMR spectrum provides a definitive carbon count and information about the electronic environment of each carbon atom. For this compound, seven unique carbon signals are expected, as the substitution pattern removes all symmetry. The carbonyl carbon of the aldehyde group will be the most downfield signal. Carbons bonded to the electronegative halogens will also be significantly shifted. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C =O | 185 – 195 | Doublet (small ³JC-F) |

| C -F | 155 – 165 | Doublet (large ¹JC-F) |

| C -Br (C-3) | 125 – 135 | Doublet (small ²JC-F) |

| C -Br (C-6) | 115 – 125 | Singlet |

| C -H (C-5) | 130 – 140 | Singlet |

| C -H (C-4) | 128 – 138 | Doublet (small ⁴JC-F) |

| C -CHO | 130 – 140 | Doublet (small ²JC-F) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₃Br₂FO), the molecular weight is 281.90 g/mol . sigmaaldrich.comsigmaaldrich.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). The presence of two bromine atoms results in a characteristic cluster of peaks for the molecular ion:

M⁺: Contains two ⁷⁹Br atoms.

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4: Contains two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in an approximate 1:2:1 ratio, which is a definitive signature for a dibrominated compound.

Fragmentation analysis provides further structural confirmation. Expected fragmentation pathways include:

Loss of a hydrogen radical (M-1) to form a stable cation.

Loss of the formyl radical (M-29, loss of -CHO).

Loss of a bromine radical (M-79/81).

Subsequent loss of carbon monoxide (CO) from fragments containing the aldehyde group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity | Description |

|---|---|---|

| ~280, 282, 284 | [C₇H₃Br₂FO]⁺ | Molecular Ion (M, M+2, M+4) |

| ~279, 281, 283 | [C₇H₂Br₂FO]⁺ | Loss of H radical |

| ~251, 253, 255 | [C₆H₂Br₂F]⁺ | Loss of CHO radical |

| ~201, 203 | [C₇H₃BrFO]⁺ | Loss of Br radical |

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds like substituted benzaldehydes. Research on the separation of various bromofluoro benzaldehyde (B42025) isomers has demonstrated the utility of GC for this class of compounds.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A mid-polarity column, such as a DB-624, would be suitable for separating isomers. A temperature-programmed method, where the column temperature is gradually increased, would ensure the efficient elution of the compound.

As the compound elutes from the GC column, it enters the mass spectrometer, which acts as a highly specific detector. The MS provides a mass spectrum for the eluting peak, allowing for positive identification by matching the molecular ion and fragmentation pattern to the known data for this compound. This combination of retention time from the GC and the mass spectrum from the MS provides a highly reliable method for both purity assessment and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is a cornerstone for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

In the context of this compound, HPLC would be employed to determine its purity profile. A typical analysis would involve dissolving a sample of the compound in a suitable organic solvent and injecting it into the HPLC system. The choice of the stationary phase (commonly a C18 silica-based column for reverse-phase chromatography) and the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) is optimized to achieve a good separation of the target compound from any impurities or starting materials.

As of the latest literature surveys, specific, detailed research findings outlining the precise HPLC method parameters for this compound are not widely published. However, a hypothetical set of conditions for its analysis can be proposed based on methods used for similar halogenated aromatic aldehydes.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Aldehydes

| Parameter | Example Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Stationary phase providing hydrophobic interactions for separation. |

| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile and Water | Solvent system to carry the sample through the column. A gradient (changing solvent composition) is often used to resolve complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Detection | UV-Vis Detector at 254 nm | The aromatic ring and carbonyl group of the compound absorb UV light, allowing for its detection as it elutes from the column. |

| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |

| Column Temperature | 30 °C | Maintained at a constant temperature to ensure reproducible retention times. |

The result of an HPLC analysis is a chromatogram, which plots the detector response against time. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal:

The exact spatial arrangement of the bromine, fluorine, carbon, oxygen, and hydrogen atoms.

The planarity of the benzene ring and the orientation of the aldehyde functional group relative to the ring.

Intermolecular interactions in the solid state, such as halogen bonding (e.g., Br···Br, Br···F, or Br···O interactions) or π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the crystal packing and the physical properties of the solid, such as its melting point and solubility.

Despite the importance of such data, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure for this compound has not been deposited or published in peer-reviewed literature to date. Therefore, experimental data on its unit cell parameters, space group, and atomic coordinates are not available.

Should a crystal structure be determined in the future, the data would be presented in a standardized format as shown in the hypothetical table below.

Table 2: Example of Crystallographic Data Presentation

| Parameter | Example Value | Description |

| Chemical Formula | C₇H₃Br₂FO | The elemental composition of the molecule. |

| Formula Weight | 281.90 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | Value | Length of the 'a' axis of the unit cell. |

| b (Å) | Value | Length of the 'b' axis of the unit cell. |

| c (Å) | Value | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | Value | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | Value | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | Value g/cm³ | The calculated density of the crystal. |

This structural information is invaluable for computational chemistry studies, understanding structure-activity relationships, and for rational drug design if the molecule were to be used as a scaffold for more complex targets.

Structure Reactivity Relationship Srr Studies

Influence of Halogenation Pattern on Reactivity

The reactivity of 3,6-Dibromo-2-fluorobenzaldehyde is profoundly influenced by the precise arrangement of its three halogen substituents on the benzene (B151609) ring. The presence of two bromine atoms and one fluorine atom, each with distinct electronic properties, creates a complex and nuanced reactivity landscape.

The fluorine atom at the C2 position, being the most electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. Simultaneously, the bromine atoms at the C3 and C6 positions also contribute to this deactivation through their own inductive effects.

However, halogens also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the fluorine are C3 and C6 (already substituted with bromine) and C5 (para). The bromine atoms also exhibit a similar directing effect. This complex interplay of inductive and resonance effects from three halogen atoms makes predicting the regioselectivity of electrophilic aromatic substitution challenging without experimental data.

Furthermore, the aldehyde group (-CHO) is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, any electrophilic attack on the ring would be significantly disfavored due to the cumulative deactivating effects of the three halogens and the aldehyde functionality.

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the fluoro and bromo substituents, particularly the fluorine ortho to the potential leaving group (a bromine atom), could potentially facilitate such reactions. However, the steric hindrance from the adjacent bromine atom might counteract this electronic activation.

Electronic and Steric Effects of Substituents

The electronic and steric effects of the substituents in this compound are key to understanding its chemical behavior.

Electronic Effects:

Inductive Effect (-I): The fluorine atom at C2 is the most potent inductively electron-withdrawing group, followed by the two bromine atoms. This leads to a significant polarization of the C-F and C-Br bonds, drawing electron density away from the aromatic ring and the aldehyde group. This increased electrophilicity of the carbonyl carbon can enhance its reactivity towards nucleophiles.

Resonance Effect (+R): All three halogen atoms can donate a lone pair of electrons to the aromatic ring via resonance. This effect partially counteracts the inductive withdrawal but is generally weaker for halogens compared to their inductive effect. This resonance donation primarily affects the ortho and para positions relative to each halogen.

Steric Effects:

The bromine atom at the C6 position, being ortho to the aldehyde group, exerts significant steric hindrance. This can impede the approach of bulky nucleophiles to the carbonyl carbon.

The fluorine atom at the C2 position, although smaller than bromine, also contributes to the steric environment around the aldehyde group.

The combination of these electronic and steric factors dictates the reactivity of both the aldehyde functional group and the aromatic ring. For instance, while the electronic effects might favor nucleophilic addition to the aldehyde, the steric hindrance could reduce the reaction rate, especially with large reagents.

Comparative Studies with Analogous Halogenated Benzaldehydes

While specific comparative studies detailing the reactivity of this compound are not extensively documented in publicly available literature, we can infer its reactivity by comparing it with simpler halogenated benzaldehydes.

For instance, comparing this compound to 2-fluorobenzaldehyde, the presence of two additional bromine atoms in the former would be expected to further deactivate the aromatic ring towards electrophilic substitution and increase the electrophilicity of the carbonyl carbon. However, the steric bulk would also be significantly increased.

In comparison to a compound like 2-bromo-6-fluorobenzaldehyde (B104081), the additional bromine at the C3 position in this compound introduces further electronic deactivation and steric hindrance. This could lead to different regioselectivity in reactions involving the aromatic ring and potentially altered reactivity of the aldehyde group. A study on the synthesis of bicyclic heterocycles from 2-bromo-6-fluorobenzaldehyde highlights the utility of such ortho-dihalogenated benzaldehydes as versatile building blocks. ossila.com

A comparative study on the hydrodehalogenation of various halobenzenes showed that the reactivity order of C-X bond cleavage can vary depending on the catalyst used (Pd/C vs. Raney Ni). nih.gov While not directly on benzaldehydes, this suggests that the selective reaction of one of the bromine atoms in this compound could potentially be achieved under specific catalytic conditions.

The following table provides a hypothetical comparison of the expected relative reactivity of this compound with other halogenated benzaldehydes in common reaction types, based on general chemical principles.

| Compound | Electrophilic Aromatic Substitution (Ring Reactivity) | Nucleophilic Addition (Aldehyde Reactivity) | Key Influencing Factors |

|---|---|---|---|

| Benzaldehyde (B42025) | Baseline | Baseline | - |

| 2-Fluorobenzaldehyde | Lower | Higher | Strong -I of F |

| 2-Bromobenzaldehyde (B122850) | Lower | Higher | -I of Br |

| 2,6-Difluorobenzaldehyde | Much Lower | Higher | Strong -I of two F atoms |

| This compound | Significantly Lower | Potentially Higher (electronically), but sterically hindered | Strong -I of F and two Br; Steric hindrance from ortho-Br |

Design Principles for Targeted Chemical Transformations

The unique structural features of this compound offer opportunities for designing specific chemical transformations.

Selective Functionalization via Ortho-Lithiation: The fluorine atom at the C2 position is a known directing group for ortho-lithiation. It is plausible that treatment with a strong lithium base could selectively deprotonate the C-H bond at the C5 position, which is ortho to the fluorine. This would generate a powerful nucleophile that can be trapped with various electrophiles, allowing for the introduction of new functional groups at a specific position.

Cross-Coupling Reactions: The two bromine atoms at C3 and C6 are potential handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the C-Br bonds due to their electronic and steric environment might allow for selective or sequential coupling reactions under carefully controlled conditions. This would enable the construction of complex biaryl structures.

Transformations of the Aldehyde Group: The aldehyde functionality can undergo a wide range of transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or used in condensation reactions to form imines, oximes, or hydrazones. The electronic and steric environment provided by the halogen substituents will influence the rates and outcomes of these reactions.

Nucleophilic Aromatic Substitution: Although challenging, the possibility of SNAr at one of the bromine positions, activated by the electron-withdrawing substituents, cannot be ruled out. This would require harsh reaction conditions but could provide a route to novel substituted benzaldehydes.

Q & A

Q. How can researchers validate degradation pathways of this compound under ambient conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.